2,3-Dichloro-4-(difluoromethoxy)mandelic acid
Overview
Description
2,3-Dichloro-4-(difluoromethoxy)mandelic acid: is a chemical compound with the molecular formula C9H6Cl2F2O4 and a molecular weight of 287.04 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a mandelic acid backbone. It is known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-(difluoromethoxy)mandelic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the mandelic acid moiety through oxidation reactions under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, followed by purification steps to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various halogenating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,3-Dichloro-4-(difluoromethoxy)mandelic acid finds applications in various scientific research fields, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Drug Development: The compound’s unique reactivity makes it useful in the development of new pharmaceuticals and medicinal compounds.
Medicinal Chemistry: It is employed in the design and synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2,3-Dichloro-4-methoxybenzoic acid
- 2,3-Dichloro-4-fluorobenzoic acid
- 2,3-Dichloro-4-(trifluoromethoxy)benzoic acid
Comparison: 2,3-Dichloro-4-(difluoromethoxy)mandelic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and selectivity compared to similar compounds. The difluoromethoxy group enhances its stability and potential for forming diverse derivatives, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2,3-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-5-3(7(14)8(15)16)1-2-4(6(5)11)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWWGHUNNHVNRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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